(3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol
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Overview
Description
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL is a complex organic compound that features a combination of carbazole and phenyl groups This compound is notable for its unique structure, which includes an azomethine linkage (C=N) and a hydroxyl group (OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-aminophenylmethanol. This reaction is carried out in an ethanol solvent under stirring conditions. The reaction proceeds efficiently at room temperature, yielding the desired Schiff base product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azomethine linkage can be reduced to form an amine.
Substitution: The phenyl and carbazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential antifungal, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic photovoltaic materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of {3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL involves its interaction with various molecular targets. The azomethine linkage allows it to act as a ligand, coordinating with metal ions and forming stable complexes. These complexes can exhibit unique catalytic, pharmacological, and physicochemical properties . The hydroxyl group also contributes to its reactivity, enabling hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
- (2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one
Uniqueness
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL is unique due to its specific combination of carbazole and phenyl groups, along with the presence of both azomethine and hydroxyl functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H20N2O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-[(9-ethylcarbazol-3-yl)methylideneamino]phenyl]methanol |
InChI |
InChI=1S/C22H20N2O/c1-2-24-21-9-4-3-8-19(21)20-13-16(10-11-22(20)24)14-23-18-7-5-6-17(12-18)15-25/h3-14,25H,2,15H2,1H3 |
InChI Key |
CHLWQZNKBIPHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC(=C3)CO)C4=CC=CC=C41 |
Origin of Product |
United States |
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